Dehydroergosterol

Übersicht

Beschreibung

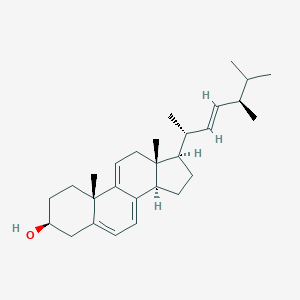

Dehydroergosterol (DHE; ergosta-5,7,9(11),22-tetraen-3β-ol) is a naturally occurring fluorescent sterol widely used as a cholesterol analog to study membrane dynamics, sterol-protein interactions, and intracellular trafficking . Its structural similarity to cholesterol—retaining the hydroxyl group at C3 and the alkyl side chain at C17—allows it to mimic cholesterol’s behavior in lipid bilayers, lipoproteins, and cellular membranes. DHE’s conjugated tetraene system enables intrinsic fluorescence (excitation/emission: ~324/374 nm), making it a critical tool for real-time imaging despite challenges in UV-based detection .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Dehydroergosterol kann durch verschiedene chemische Reaktionen synthetisiert werden. Eine übliche Methode beinhaltet die Oxidation von Ergosterol. Die Reaktion verwendet typischerweise Reagenzien wie Pyridiniumchlorchromat (PCC) oder andere Oxidationsmittel unter kontrollierten Bedingungen . Der Prozess erfordert eine sorgfältige Überwachung, um sicherzustellen, dass das gewünschte Produkt ohne Überoxidation erhalten wird.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung ähnlicher chemischer Reaktionen wie im Labormaßstab. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert. Die Verbindung wird dann mit Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um sicherzustellen, dass sie die für Forschungs- und Industrieanwendungen erforderlichen Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dehydroergosterol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung in stärker oxidierte Sterole.

Reduktion: Umwandlung in weniger oxidierte Sterole.

Substitution: Austausch von funktionellen Gruppen durch andere Gruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Pyridiniumchlorchromat (PCC), Chromtrioxid (CrO3).

Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4).

Substitution: Halogenierungsmittel, Nukleophile.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von this compound verschiedene oxidierte Sterole erzeugen, während die Reduktion weniger oxidierte Sterole liefern kann .

Wissenschaftliche Forschungsanwendungen

Fluorescence Imaging and Cell Membrane Studies

Overview : DHE serves as a powerful tool for studying the dynamics of cholesterol in biological membranes due to its structural similarity to cholesterol and its fluorescent properties.

Key Findings :

- DHE can be incorporated into cultured cells, allowing researchers to visualize sterol distribution and trafficking in real-time using advanced imaging techniques such as multiphoton laser scanning microscopy (MPLSM) .

- In studies with mouse L-cell fibroblasts, DHE was shown to replace up to 90% of endogenous cholesterol without adversely affecting cell growth or membrane composition .

Applications :

- Real-time imaging : DHE is utilized in fluorescence microscopy to probe sterol behavior in living cells, providing insights into lipid raft dynamics and protein interactions within membranes .

- Modeling cholesterol dynamics : By mimicking cholesterol's properties, DHE enables researchers to study the effects of sterol modifications on cellular processes.

Cancer Research

Overview : Recent studies have highlighted the potential of DHE derivatives in cancer therapy, particularly their cytotoxic effects on malignant cells.

Case Studies :

- 9(11)-Dehydroergosterol peroxide (9(11)-DHEP) was found to induce apoptosis in A375 malignant melanoma cells. Flow cytometry analysis revealed a significant increase in subG1 phase cells after treatment, indicating cell cycle arrest and apoptosis induction .

- The mechanism of action involves modulation of Bcl-2 family proteins, leading to decreased expression of anti-apoptotic factors like Mcl-1 .

Applications :

- Therapeutic agents : DHE derivatives are being explored as potential anti-cancer agents due to their ability to induce programmed cell death in various cancer cell lines .

Anti-inflammatory Properties

Overview : DHE has been investigated for its immunomodulatory effects, particularly its ability to influence dendritic cell (DC) behavior.

Key Findings :

- 14-Dehydroergosterol (14-DHE) was shown to induce tolerogenic DCs from murine bone marrow-derived cells. This conversion promotes regulatory T cell differentiation, which is crucial for immune tolerance .

- In models of multiple sclerosis, 14-DHE treatment suppressed inflammatory responses and clinical symptoms associated with autoimmune reactions .

Applications :

- Immunotherapy : The ability of DHE derivatives to modulate immune responses presents opportunities for developing therapies for autoimmune diseases and enhancing tolerance in transplantation settings.

Biophysical Studies

Overview : DHE is extensively used in biophysical studies to understand lipid bilayer properties and sterol interactions.

Key Findings :

- Studies have demonstrated that DHE influences the phase behavior of phosphatidylcholine bilayers, promoting liquid-liquid immiscibility and altering membrane fluidity .

- The incorporation of DHE into lipid vesicles affects dynamic properties such as rotational diffusion and fluorescence characteristics, providing insights into membrane organization .

Data Summary

Wirkmechanismus

Dehydroergosterol exerts its effects by mimicking the behavior of cholesterol in biological systems. It interacts with cholesterol-binding proteins and is incorporated into lipoproteins and cell membranes. This allows researchers to study cholesterol dynamics and interactions in real-time using fluorescence techniques .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Cholesterol

- Structural Similarities :

DHE and cholesterol share identical hydroxyl and alkyl chain positions. The primary difference lies in DHE’s conjugated double bonds at C5–C6, C7–C8, and C9–C11, which reduce membrane rigidity compared to cholesterol’s single double bond at C5–C6 . - Crystalline Packing: DHE monohydrate crystallizes in the monoclinic space group P2₁ with unit cell dimensions a = 9.9747 Å, b = 7.4731 Å, c = 34.054 Å, and β = 92.97°. Cholesterol monohydrate (P1 triclinic symmetry) has a larger unit cell (a = 12.39 Å, b = 12.41 Å, c = 34.36 Å) and looser packing (intermolecular centroid distance: 6.33 Å vs. DHE’s 5.50 Å) . The higher density of DHE (1.081 mg/m³ vs. cholesterol’s 1.045 mg/m³) reflects tighter molecular packing, influencing membrane domain formation .

- Membrane Behavior :

Both sterols localize at the lipid-water interface, but DHE exhibits a slight enrichment in the inner leaflet of plasma membranes, whereas cholesterol may favor the outer leaflet in certain cells (e.g., erythrocytes) . DHE’s fluorescence red-shifts upon crystallization, enabling sensitive detection of microcrystal formation in live cells .

Ergosterol

- Structural Differences :

Ergosterol (ergosta-5,7,22-trien-3β-ol) lacks the C9–C11 double bond present in DHE. This structural divergence reduces ergosterol’s fluorescence but enhances its role in fungal membrane stability . - Functional Overlap :

In S. cerevisiae, DHE fully substitutes ergosterol without impairing growth or Upc2-mediated sterol regulation, highlighting their functional interchangeability . However, DHE outperforms ergosterol in anti-inflammatory activity, as shown in microglial studies .

Cholestatrienol (CTL)

- Structural and Fluorescent Properties :

CTL (cholesta-5,7,9-trien-3β-ol) shares DHE’s conjugated triene system but lacks the C22 double bond. Both sterols exhibit similar membrane orientations and cross-relaxation profiles in lipid bilayers, but CTL’s fluorescence is weaker and less sensitive to environmental changes .

Tabulated Comparison of Key Properties

Biologische Aktivität

Dehydroergosterol (DHE) is a naturally occurring fluorescent sterol analog of cholesterol, known for its structural and functional similarities to cholesterol. This compound has garnered attention in various biological studies due to its unique properties and potential applications in cell biology, particularly in the study of membrane dynamics and cellular signaling.

Chemical Structure and Properties

DHE, chemically known as ergosta-5,7,9(11),22-tetraen-3β-ol, possesses a conjugated double bond system that contributes to its fluorescence properties. Its structure allows it to integrate into lipid membranes similarly to cholesterol, making it an effective probe for studying membrane dynamics.

Table 1: Comparison of Cholesterol and this compound

| Property | Cholesterol | This compound |

|---|---|---|

| Molecular Formula | C27H46O | C27H44O |

| Solubility | Low | Low (forms monohydrate crystals) |

| Fluorescence | Non-fluorescent | Fluorescent |

| Membrane Integration | High | High |

1. Membrane Dynamics

DHE has been extensively studied for its role in membrane dynamics. It is incorporated into cellular membranes, replacing cholesterol without adversely affecting membrane integrity or function. Studies have shown that DHE can replace up to 90% of endogenous cholesterol in mouse L-cell fibroblasts without detrimental effects on cell growth or enzyme activity . This property makes DHE a valuable tool for probing the sterol environment in living cells.

2. Fluorescence Techniques

Fluorescence resonance energy transfer (FRET) techniques utilizing DHE have been employed to study sterol interactions within membranes. DHE's fluorescence allows for real-time imaging of sterol distribution and dynamics in various cellular contexts . For instance, experiments have demonstrated that DHE can effectively monitor cholesterol trafficking in live cells, providing insights into cellular processes such as lipid rafts formation and membrane protein interactions.

Anti-Inflammatory Properties

Recent research has highlighted the anti-inflammatory potential of DHE. In particular, studies have shown that DHE can significantly suppress the production of pro-inflammatory cytokines like TNF-α at low concentrations (2.5 μM and 5 μM), outperforming ergosterol in potency . This suggests that DHE may have therapeutic applications in conditions characterized by inflammation.

Case Study: Microglial Activity

A notable case study investigated the effects of DHE on microglial cells, which play a crucial role in neuroinflammation. The study found that DHE enhanced the anti-inflammatory activity of microglia, suggesting its potential use in neurodegenerative diseases where inflammation is a key factor .

3. Interaction with Lipoproteins

DHE's interaction with lipoproteins has been studied to understand its role in lipid metabolism. It binds readily to cholesterol-binding proteins and can be incorporated into lipoproteins derived from dietary sources or through exchange mechanisms . This characteristic is important for exploring how sterols influence lipid transport and metabolism within the body.

4. Potential Therapeutic Uses

The anti-inflammatory properties of DHE open avenues for its use as a therapeutic agent. For instance, studies involving 14-dehydroergosterol (a derivative) demonstrated its ability to modulate immune responses by promoting regulatory T cell differentiation and suppressing inflammatory responses in models of multiple sclerosis . This highlights the potential for DHE derivatives in treating autoimmune diseases.

Q & A

Basic Research Questions

Q. What are the standard methodologies for characterizing the structural properties of dehydroergosterol (DHE) in membrane studies?

DHE’s structural properties are typically analyzed using X-ray crystallography (for solid-state studies) and fluorescence spectroscopy (for dynamic membrane interactions). For crystallography, DHE monohydrate is crystallized in ethanol (95% purity) and analyzed in monoclinic space group P21 with unit cell parameters a = 9.9747(11) Å, b = 7.4731(9) Å, c = 34.054(4) Å . Fluorescence studies employ multi-photon microscopy (e.g., Zeiss Axiovert 135 with Coherent Mira 900F laser) to monitor DHE’s emission at 375/50 nm and 455/30 nm filters, enabling quantification of monomeric vs. crystalline distributions .

Q. How does DHE compare to cholesterol in lipid bilayer organization?

DHE mimics cholesterol’s membrane behavior but exhibits tighter packing, as shown by fluorescence anisotropy and rotational relaxation rates in POPC vesicles. At 3 mol% DHE, limiting anisotropy (0.298) and rotational rate (0.411 rad/ns) indicate restricted motion, while cholesterol shows slightly lower rigidity . Density comparisons (ρDHE/ρChol = 1.034) and shorter intermolecular distances (5.50 Å vs. 6.33 Å for cholesterol) confirm closer packing .

Q. What experimental controls are essential for DHE-based fluorescence assays?

- Autofluorescence correction : Use unlabeled cells under identical imaging conditions .

- Cholesterol competition : Titrate cholesterol (0–15 mol%) to assess specificity in sterol-protein interactions .

- Environmental controls : Maintain 37°C and 5% CO₂ during live-cell imaging to preserve membrane integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in DHE’s fluorescence lifetime data under varying sterol concentrations?

Contradictions arise from DHE’s sensitivity to dielectric environments. Multi-frequency phase modulation (1–300 MHz) and two-component lifetime analysis (e.g., Lorentzian distribution fitting) differentiate monomeric (τ₁ ~2.5 ns) and aggregated (τ₂ ~0.5 ns) states . For example, at >6 mol% DHE, a red shift in absorbance (324 → 338 nm) correlates with increased lifetime heterogeneity, requiring non-linear regression (SigmaPlot v.8) to deconvolute signals .

Q. What strategies optimize DHE for studying sterol transfer proteins like SCP-2?

- Co-crystallization : Co-crystallize DHE with SCP-2 in P21 space group and refine via SHELX97 to resolve hydrogen-bonding networks (e.g., disordered water molecules omitted in CCDC 639255) .

- Competitive binding assays : Use HPLC with evaporative light-scattering detection to quantify DHE esterification by LCAT, comparing kinetics (kcat/Km) to cholesterol substrates .

Q. How do methodological differences in GC/MS and MPSLM affect DHE quantification in microglial anti-inflammatory studies?

- GC/MS : Agilent 7890 systems with HP-5MS columns detect DHE via m/z 394.6 (molecular ion) but require derivatization, risking artifact formation .

- MPSLM : Multi-photon systems (e.g., Bio-Rad MRC-1024) enable real-time tracking of DHE in live cells but face UV photobleaching; mitigate with low laser power (900 nm) and MetaMorph 4.5 software for intensity normalization .

Q. Key Considerations for Experimental Design

- Purity thresholds : Use DHE ≥98% purity (HPLC-validated) to avoid fluorescence interference from ergosterol derivatives .

- Membrane models : Prefer POPC vesicles over DMPC for physiological relevance; DHE’s phase behavior aligns with cholesterol only above 20 mol% .

- Statistical rigor : Apply non-linear regression (SigmaPlot) and χ² validation for multi-component lifetime analyses .

Eigenschaften

IUPAC Name |

(3S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,14,18-20,22,24-25,29H,11-13,15-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVJYFLQYMVBDR-CMNOFMQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CC=C3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601026574 | |

| Record name | Ergosta-5,7,9(11),22-tetraen-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516-85-8 | |

| Record name | Dehydroergosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroergosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergosta-5,7,9(11),22-tetraen-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDROERGOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/123R6KJQ51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.